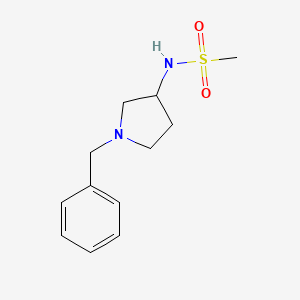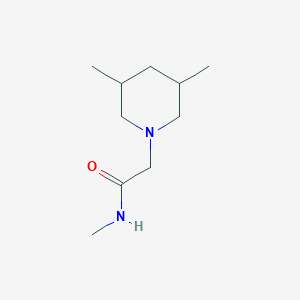![molecular formula C10H14BrNO2S B7566172 N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
N-[1-(4-bromophenyl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-bromophenyl)propyl]methanesulfonamide, also known as BPPM, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that can selectively target certain enzymes and receptors, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-[1-(4-bromophenyl)propyl]methanesulfonamide varies depending on the specific enzyme or receptor it targets. For example, N-[1-(4-bromophenyl)propyl]methanesulfonamide inhibits histone deacetylases by binding to the zinc ion in the enzyme's active site, preventing it from deacetylating histone proteins. On the other hand, N-[1-(4-bromophenyl)propyl]methanesulfonamide inhibits proteasomes by binding to the enzyme's catalytic site, blocking its ability to degrade proteins. By selectively targeting these molecules, N-[1-(4-bromophenyl)propyl]methanesulfonamide can modulate various biological processes and pathways.
Biochemical and physiological effects:
N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to have various biochemical and physiological effects in different research contexts. For example, in cancer biology, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially leading to tumor regression. In neuroscience, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. In immunology, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, potentially reducing inflammation in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(4-bromophenyl)propyl]methanesulfonamide in lab experiments is its high selectivity for certain enzymes and receptors. This allows researchers to study specific biological processes without affecting other pathways. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[1-(4-bromophenyl)propyl]methanesulfonamide is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide may not be effective in all research contexts, as its mechanism of action is highly specific.
Zukünftige Richtungen
There are several potential future directions for N-[1-(4-bromophenyl)propyl]methanesulfonamide research. One area of interest is the development of N-[1-(4-bromophenyl)propyl]methanesulfonamide analogs with improved potency and selectivity. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide could be used in combination with other drugs to enhance their therapeutic effects. Finally, N-[1-(4-bromophenyl)propyl]methanesulfonamide could be used in conjunction with genetic or epigenetic tools to better understand the underlying mechanisms of various biological processes.
Synthesemethoden
The synthesis of N-[1-(4-bromophenyl)propyl]methanesulfonamide involves several steps. First, 4-bromobenzylamine is reacted with propionyl chloride to form N-(4-bromobenzyl)propionamide. Next, this intermediate is reacted with methanesulfonyl chloride to give N-[1-(4-bromophenyl)propyl]methanesulfonamide. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-bromophenyl)propyl]methanesulfonamide has been used in a wide range of scientific research fields, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the activity of various enzymes and receptors, such as histone deacetylases, proteasomes, and TRPA1 channels. By selectively targeting these molecules, N-[1-(4-bromophenyl)propyl]methanesulfonamide can help researchers to better understand the underlying mechanisms of various diseases and develop new therapeutic strategies.
Eigenschaften
IUPAC Name |
N-[1-(4-bromophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-10(12-15(2,13)14)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHZYYNCSPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)



![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)
